molecular formula C8H14O3 B1596587 Ethyl 3,3-dimethyl-2-oxobutanoate CAS No. 5333-74-4

Ethyl 3,3-dimethyl-2-oxobutanoate

Cat. No. B1596587
CAS RN: 5333-74-4
M. Wt: 158.19 g/mol
InChI Key: LPUVHKRZLUSGEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3,3-dimethyl-2-oxobutanoate can be synthesized through alkylation of its enolate ion using an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate ion displaces the leaving group of the electrophilic alkyl halide. The enolate ion is generated by treating ethyl acetoacetate with sodium ethoxide in ethanol .


Chemical Reactions Analysis

    Alkylation of Enolate Ions : Ethyl acetoacetate readily forms its enolate ion, which can be alkylated by reaction with an alkyl halide. This process allows the introduction of an alkyl group at the α position . Malonic Ester Synthesis : Ethyl acetoacetate is analogous to malonic ester. It can be converted to its enolate ion and subsequently alkylated to yield α-substituted acetoacetate derivatives. These compounds serve as precursors for various carboxylic acids and methyl ketones .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

Ethyl 3,3-dimethyl-2-oxobutanoate serves as a precursor in the synthesis of various novel chemical compounds. For instance, Obydennov et al. (2013) demonstrated its use in synthesizing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the formation of pyran dicarboxylic acids and their derivatives with good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013). Similarly, Traven et al. (2000) used it to synthesize ethyl esters of oxobutanoic acids, which were further transformed into novel classes of indole derivatives (Traven, Suslov, & Gordeev, 2000).

Versatile Intermediate in Heterocycle Synthesis

This compound has also been highlighted as a versatile intermediate in the synthesis of a wide range of trifluoromethyl heterocycles, as demonstrated by Honey et al. (2012). They showcased its utility in creating diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey, Pasceri, Lewis, & Moody, 2012).

Raw Material in Organic Synthesis

In organic synthesis, ethyl 3,3-dimethyl-2-oxobutanoate serves as a raw material for more complex chemical structures. Chao et al. (2009) reported its use in the synthesis of methyl 2-benzamidomethyl-3-oxobutanoate, a key intermediate in carbapenem synthesis (Chao, Hao, & Wang, 2009).

Development of Pharmaceutical Compounds

The compound's derivatives have applications in pharmaceutical research. For example, Aal (2002) synthesized Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate from it, showing potential biological activity against HBV (Aal, 2002).

Exploration in Material Science

In material science, Lvov et al. (2014) explored the synthesis and spectral properties of photochromic compounds using ethyl 3,3-dimethyl-2-oxobutanoate derivatives, highlighting its role in the development of new materials with specific fluorescent characteristics (Lvov, Shirinian, Kavun, & Krayushkin, 2014).

Contribution to Green Chemistry

The compound has also contributed to green chemistry practices. Ishihara et al. (2001) demonstrated its reduction by marine microalgae, offering a sustainable approach to synthesizing hydroxy esters (Ishihara, Nakajima, Yamaguchi, Hamada, & Uchimura, 2001).

properties

IUPAC Name

ethyl 3,3-dimethyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-11-7(10)6(9)8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUVHKRZLUSGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277436
Record name ethyl 3,3-dimethyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-dimethyl-2-oxobutanoate

CAS RN

5333-74-4
Record name 3, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
Potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-«-D-glucofuranosyl)-9-boratabicyclo [3.3. 1] nonane (9-O-DIPGF-9-BBNH, K-glucoride), a new stable chiral borohydride reducing agent, …
Number of citations: 99 pubs.acs.org
D Zhu, Y Yang, JD Buynak, L Hua - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
In our effort to search for effective carbonyl reductases, the activity and enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor have been evaluated toward the …
Number of citations: 92 pubs.rsc.org
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1986 - ACS Publications
The asymmetric reduction of-keto esters with potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-aD-gluco-furanosyl)-9-boratabicyclo [3.3. 1] nonane (K 9-O-DIPGF-9-BBNH) to the …
Number of citations: 48 pubs.acs.org
AF Hegarty, P O'Neill - Synthesis, 1993 - thieme-connect.com
The reactions of pentamethylphenylmagnesium bromide and pentachlorophenylmagnesium chloride with tert-butyl 2-oxo-3, 3-dimethylbutanoate to give the 2-aryl-2-hydroxy-3, 3-…
Number of citations: 3 www.thieme-connect.com
A Takahashi, M Shibasaki - The Journal of Organic Chemistry, 1988 - ACS Publications
ZK 96 480, a chemically and metabolically stable prostacyclin analogue, has been synthesized from theCorey lactone in a stereocontrolled manner by a route utilizing a newly …
Number of citations: 49 pubs.acs.org
TD Nelson, CR LeBlond, DE Frantz… - The Journal of …, 2004 - ACS Publications
The concise synthesis of a potent thrombin inhibitor was accomplished by a mild lactone aminolysis between an orthogonally protected bis-benzylic amine and a diastereomerically …
Number of citations: 54 pubs.acs.org
D Seyferth, RM Weinstein, RC Hui… - The Journal of …, 1991 - ACS Publications
Addition of-, sec-, or tert-butyllithium to a CO-saturated solution of an ester, R'C02R" in a solvent system of 4: 4: 1 (by volume) THF/E^ O/pentane at-110 C (or at-135 C in 3: 1 (by volume…
Number of citations: 49 pubs.acs.org
D Zhu - 2021 - books.google.com
Chemo-Enzymatic Cascade Reactions A groundbreaking book focusing on chemo-enzymatic cascade transformations Chemo-Enzymatic Cascade Reactions offers a unique book that …
Number of citations: 1 books.google.com
ND Lee - 2023 - digitalcollections.drew.edu
Aldo-keto reductases (ARKs) are NADPH-dependent oxidoreductases, catalysing the conversion of aldehydes and ketones into alcohols. AKR’s have extensive physiological roles due …
Number of citations: 0 digitalcollections.drew.edu
S Simić, E Zukić, L Schmermund, K Faber… - Chemical …, 2021 - ACS Publications
Biocatalysis, using enzymes for organic synthesis, has emerged as powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The first industrial biocatalytic processes …
Number of citations: 81 pubs.acs.org

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